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Get Quote

Executive Summary
(1-Methoxycyclopropyl)methanamine (CAS: 1554452-98-0) represents a specialized class of

gem-disubstituted cyclopropanes utilized to modulate the physicochemical and conformational

properties of small molecule therapeutics. Unlike the ubiquitous gem-dimethyl group, which

primarily adds lipophilicity and steric bulk, the 1-methoxycyclopropyl moiety introduces a unique

balance of conformational restriction (via the Thorpe-Ingold effect) and polarity modulation (via

the methoxy ether).

This guide provides a comprehensive technical analysis of this building block, detailing its

synthesis, physicochemical impact, and application in structure-based drug design (SBDD). It

serves as a self-validating protocol for researchers seeking to optimize potency, metabolic

stability, and oral bioavailability in lead compounds.

Physicochemical Profile & Structural Analysis[1][2]
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The utility of (1-Methoxycyclopropyl)methanamine lies in its ability to occupy a specific

region of chemical space defined by moderate polarity and high sp³ character.

Comparative Properties Table

Property
(1-
Methoxycycloprop
yl)methanamine

Gem-Dimethyl
Analog (2,2-
Dimethylpropan-1-
amine)

Unsubstituted
Cyclopropylmethan
amine

Structure

MW (Da) 101.15 87.16 71.12

ClogP ~0.12 [1] ~1.4 ~0.4

TPSA (Å²) 35.25 26.02 26.02

pKa (Calc.) ~8.4 - 8.8 ~10.2 ~9.5

H-Bond Acceptors 2 (N, O) 1 (N) 1 (N)

Conformational Bias
High (Gem-

disubstituted)
Moderate Low

The "Methoxy Effect" on Basicity and Solubility
The geminal methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the

adjacent amine. While a standard primary amine has a pKa near 10, the 1-methoxy substituent

lowers this to the 8.4–8.8 range.

Impact: This reduction in basicity decreases the fraction of ionized drug at physiological pH

(7.4), potentially improving membrane permeability and oral bioavailability while reducing

hERG channel liability often associated with highly basic amines [2].

Solubility: The ether oxygen acts as a hydrogen bond acceptor, offsetting the lipophilicity of

the cyclopropane ring and improving aqueous solubility compared to gem-dimethyl analogs.

Mechanistic Role: Conformational Control
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The gem-disubstitution on the cyclopropane ring creates a steric environment that restricts the

rotation of the aminomethyl arm. This is a classic application of the Thorpe-Ingold Effect (Angle

Compression Effect).

Conformational Locking Pathway
The following diagram illustrates how the building block forces the attached substituents into a

"reactive" or "bioactive" conformation, reducing the entropic penalty of binding to a protein

target.
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Figure 1: Logical flow of conformational restriction enhancing target binding affinity.

Synthesis & Manufacturing
The synthesis of (1-Methoxycyclopropyl)methanamine typically proceeds via the reduction of

the corresponding nitrile. This route is preferred for its scalability and the availability of the

precursor.

Synthetic Pathway (Graphviz)
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Figure 2: Primary synthetic route from commercial precursors.

Detailed Experimental Protocol: Nitrile Reduction
Note: This protocol assumes the use of 1-methoxycyclopropanecarbonitrile as the starting

material.

Reagents:

1-Methoxycyclopropanecarbonitrile (1.0 eq)

Lithium Aluminum Hydride (LiAlH4) (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Sodium Sulfate (Na2SO4) decahydrate (for quenching)

Step-by-Step Methodology:

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous

THF (10 mL/g of substrate) and cool to 0°C.
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Hydride Addition: Carefully add LiAlH4 pellets (1.5 eq) to the THF. Stir for 15 minutes until a

suspension forms.

Substrate Addition: Dissolve 1-methoxycyclopropanecarbonitrile in a minimal amount of

anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C. Caution:

Exothermic reaction.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (stain with ninhydrin) or LC-MS for the disappearance of the nitrile.

Quenching (Fieser Method): Cool the mixture back to 0°C. Carefully add water (1 mL per g

LiAlH4), followed by 15% NaOH (1 mL per g LiAlH4), and finally water (3 mL per g LiAlH4).

Stir vigorously until a white granular precipitate forms.

Isolation: Filter the mixture through a pad of Celite. Wash the cake with diethyl ether. Dry the

combined filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Purification: The crude amine is often pure enough for subsequent coupling. If necessary,

purify via Kugelrohr distillation or convert to the HCl salt by treating with 4M HCl in dioxane

[3].

Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
(1-Methoxycyclopropyl)methanamine serves as a robust "3D fragment." In FBDD, moving

away from flat, aromatic structures is critical for improving solubility and exploring novel

chemical space. This fragment provides a vector for growing a molecule in a defined direction

while maintaining a low molecular weight (<150 Da) [4].

Case Study: Kinase Inhibitor Selectivity
In the optimization of Anaplastic Lymphoma Kinase (ALK) inhibitors, gem-disubstituted

cyclopropanes have been used to improve selectivity.[1]

Challenge: Achieving selectivity against structurally similar kinases (e.g., ROS1, IGFR).
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Solution: Incorporating the bulky, rigid 1-substituted cyclopropyl group fills a specific

hydrophobic pocket in the ATP-binding site. The methoxy group can form specific H-bond

interactions with the hinge region or solvent front, differentiating the inhibitor from

competitors that lack this polar handle [5].

General Coupling Protocol (Amide Bond Formation)
To utilize this building block in library synthesis:

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and

DIPEA (3.0 eq). Stir for 5 minutes.

Coupling: Add (1-Methoxycyclopropyl)methanamine (or its HCl salt) (1.1 eq).

Completion: Stir at Room Temperature for 2–16 hours.

Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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